molecular formula C6H3BrCl2O3S B6208595 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride CAS No. 65411-32-7

3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride

Katalognummer: B6208595
CAS-Nummer: 65411-32-7
Molekulargewicht: 305.96 g/mol
InChI-Schlüssel: LJYZXDHRIYPKKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3BrClO3S. It is known for its applications in various fields such as chemistry, biology, and industry due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the bromination and chlorination of hydroxybenzene, followed by sulfonylation. The reaction conditions often require the presence of catalysts such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) to facilitate the electrophilic substitution .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reagent concentrations to optimize the reaction efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride exerts its effects involves the formation of a reactive intermediate that can interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-bromo-4-hydroxybenzene-1-sulfonyl chloride
  • 5-chloro-4-hydroxybenzene-1-sulfonyl chloride
  • 3-bromo-5-chloro-2-hydroxybenzene-1-sulfonyl chloride

Uniqueness

3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and specificity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride involves the introduction of a sulfonyl chloride group onto a 4-hydroxybenzene ring that already contains a bromine and chlorine substituent. This can be achieved through a series of reactions that involve the protection of the hydroxyl group, the introduction of the sulfonyl chloride group, and the removal of the protecting group.", "Starting Materials": [ "4-hydroxy-3-bromo-5-chlorobenzene", "sulfonyl chloride", "base", "protecting group reagent", "solvent" ], "Reaction": [ "Step 1: Protect the hydroxyl group using a suitable protecting group reagent in the presence of a base and a solvent.", "Step 2: Introduce the sulfonyl chloride group onto the protected hydroxyl group using sulfonyl chloride and a base in a suitable solvent.", "Step 3: Remove the protecting group using a suitable reagent and a solvent to obtain the final product, 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride." ] }

CAS-Nummer

65411-32-7

Molekularformel

C6H3BrCl2O3S

Molekulargewicht

305.96 g/mol

IUPAC-Name

3-bromo-5-chloro-4-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H3BrCl2O3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H

InChI-Schlüssel

LJYZXDHRIYPKKC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Cl)O)Br)S(=O)(=O)Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.